molecular formula C18H15NOS B1141475 (2E,4Z)-4-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)-1-phenylbut-2-EN-1-one CAS No. 108717-10-8

(2E,4Z)-4-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)-1-phenylbut-2-EN-1-one

Cat. No. B1141475
CAS RN: 108717-10-8
M. Wt: 293.38
InChI Key:
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Description

(2E,4Z)-4-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)-1-phenylbut-2-EN-1-one, also known as MBB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (2E,4Z)-4-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)-1-phenylbut-2-EN-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In anti-cancer research, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. In anti-inflammatory research, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of inflammatory mediators, and the modulation of various signaling pathways. In addition, this compound has been shown to exhibit low toxicity in vitro and in vivo, making it a promising candidate for further research and development.

Advantages and Limitations for Lab Experiments

One of the main advantages of (2E,4Z)-4-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)-1-phenylbut-2-EN-1-one is its versatility, as it can be used in a variety of research fields. In addition, this compound is relatively easy to synthesize and has low toxicity, making it a safe and cost-effective compound for lab experiments. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to study its effects in biological systems.

Future Directions

There are many potential future directions for (2E,4Z)-4-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)-1-phenylbut-2-EN-1-one research, including the development of novel anti-cancer and anti-inflammatory drugs, the synthesis of new materials with unique optical and electronic properties, and the development of new environmental sensors for the detection of heavy metals in water. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

(2E,4Z)-4-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)-1-phenylbut-2-EN-1-one can be synthesized using a variety of methods, including the Knoevenagel condensation reaction between 3-methyl-2-benzothiazolinone hydrazone and 4-benzoylbutyric acid. This reaction yields this compound as a yellow powder with a melting point of 150-152°C.

Scientific Research Applications

(2E,4Z)-4-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)-1-phenylbut-2-EN-1-one has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique optical and electronic properties. In environmental science, this compound has been studied as a potential fluorescent probe for the detection of heavy metals in water.

properties

IUPAC Name

(E,4Z)-4-(3-methyl-1,3-benzothiazol-2-ylidene)-1-phenylbut-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NOS/c1-19-15-10-5-6-12-17(15)21-18(19)13-7-11-16(20)14-8-3-2-4-9-14/h2-13H,1H3/b11-7+,18-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCAKVQNHCQGSC-KHFJBXOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=CC=CC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=C\C=C\C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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